molecular formula C9H18ClNO3 B13447238 Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride

Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride

Cat. No.: B13447238
M. Wt: 223.70 g/mol
InChI Key: PQCMUSSAFKLYKN-UHFFFAOYSA-N
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Description

It is typically used as an intermediate in the synthesis of other chemical compounds for medicinal and scientific purposes.

Preparation Methods

The synthesis of Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride involves the reaction of 4-methylpiperidine with methyl acetate and hydrochloric acid. This reaction results in the formation of the compound, which can subsequently be purified by recrystallization. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride has numerous applications in scientific research, particularly in the synthesis of other chemical compounds. It is used as an intermediate in the synthesis of various pharmaceuticals, such as antipsychotics and antidepressants. Additionally, it is employed in the synthesis of agrochemicals, including insecticides and herbicides.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary depending on the specific application, the compound generally exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or modulation of neurotransmitter levels.

Comparison with Similar Compounds

Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride can be compared with other similar compounds, such as:

  • 2-[(1-methylpiperidin-4-yl)oxy]acetic acid hydrochloride
  • Methyl 2-(piperidin-4-yl)acetate hydrochloride
  • 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline

These compounds share structural similarities but differ in their specific functional groups and applications. This compound is unique in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

methyl 2-(4-methylpiperidin-4-yl)oxyacetate;hydrochloride

InChI

InChI=1S/C9H17NO3.ClH/c1-9(3-5-10-6-4-9)13-7-8(11)12-2;/h10H,3-7H2,1-2H3;1H

InChI Key

PQCMUSSAFKLYKN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)OCC(=O)OC.Cl

Origin of Product

United States

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